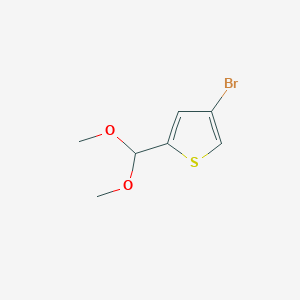
4-Bromo-2-thiophenecarboaldehyde dimethylacetal
Cat. No. B8512694
M. Wt: 237.12 g/mol
InChI Key: PJLLRQNPQDWNMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06906072B1
Procedure details


4-Bromo-2-thiophenecarboaldehyde dimethylacetal (6.82 g) was dissolved in DMF (50 ml), and copper cyanide (4.29 g) was added thereto. After heating under reflux for 3 hours, the mixture was cooled as it was to room temperature and ethyl acetate was added thereto. The mixture was washed with an aqueous ammonia, water, 0.1N aqueous hydrochloric acid and brine, dried over anhydrous magnesium sulfate and then evaporated, to give an oil. The residue was dissolved in an 80% aqueous acetic acid (100 ml), and the mixture was stirred at 0° C. for one hour. The mixture was washed with brine. After cooling as it was to room temperature, ethyl acetate was added thereto. The mixture was washed with an aqueous saturated sodium bicarbonate and brine, dried over anhydrous magnesium sulfate and then evaporated. The resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate system), and then recrystallized from ethyl acetate-hexane, to give the title compound as pale yellowish white crystals (2.44 g, 62%).
Quantity
6.82 g
Type
reactant
Reaction Step One





Name
Yield
62%
Identifiers


|
REACTION_CXSMILES
|
CO[CH:3]([O:10]C)[C:4]1[S:5][CH:6]=[C:7](Br)[CH:8]=1.[Cu](C#N)[C:13]#[N:14].C(OCC)(=O)C>CN(C=O)C.C(O)(=O)C>[C:13]([C:7]1[CH:8]=[C:4]([CH:3]=[O:10])[S:5][CH:6]=1)#[N:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.82 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C=1SC=C(C1)Br)OC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
4.29 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cu](C#N)C#N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 0° C. for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 3 hours
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled as it
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was to room temperature
|
WASH
|
Type
|
WASH
|
|
Details
|
The mixture was washed with an aqueous ammonia, water, 0.1N aqueous hydrochloric acid and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an oil
|
WASH
|
Type
|
WASH
|
|
Details
|
The mixture was washed with brine
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling as it
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
ethyl acetate was added
|
WASH
|
Type
|
WASH
|
|
Details
|
The mixture was washed with an aqueous saturated sodium bicarbonate and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate system)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from ethyl acetate-hexane
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=CSC(=C1)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.44 g | |
| YIELD: PERCENTYIELD | 62% | |
| YIELD: CALCULATEDPERCENTYIELD | 61.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
